Amg-337

Vue d'ensemble

Description

AMG-337 est un inhibiteur oral, de petite molécule, ATP-compétitif et hautement sélectif de la tyrosine kinase réceptrice MET. Le récepteur MET joue un rôle central dans la régulation de la croissance cellulaire, de la survie et de l’invasion. This compound a montré des promesses dans des études précliniques et cliniques pour son potentiel de traitement des tumeurs dépendantes de MET .

Mécanisme D'action

AMG-337 exerce ses effets en inhibant la tyrosine kinase réceptrice MET. La liaison du facteur de croissance des hépatocytes à MET favorise la dimérisation de MET, stimulant l’activité de la kinase MET et la phosphorylation automatique subséquente de multiples résidus tyrosine. This compound inhibe cette phosphorylation, bloquant les voies de signalisation en aval telles que PI3K, Ras/MAPK, PLCγ et STAT. Cette inhibition entraîne un arrêt de la croissance, une réduction de la synthèse d’ADN et une induction de l’apoptose dans les cellules cancéreuses dépendantes de MET .

Analyse Biochimique

Biochemical Properties

AMG-337 interacts with the MET receptor tyrosine kinase, a key player in cell growth, survival, and invasion . It inhibits MET kinase activity with an IC50 of less than 5nM . It also inhibits the phosphorylation of MET and adaptor protein Gab-1, subsequently blocking the downstream PI3K and MAPK pathways .

Cellular Effects

This compound has shown potent antiproliferative activity against certain hepatocellular carcinoma cell lines . It inhibits MET-dependent cell growth and induces apoptosis in these cell lines . It also inhibits the phosphorylation of downstream effectors of HGF/MET signaling, including p-GAB1, p-AKT, and p-ERK .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the MET receptor tyrosine kinase . This binding inhibits MET and Gab-1 phosphorylation, subsequently blocking the downstream PI3K and MAPK pathways . This inhibition results in an accumulation of cells in the G1 phase of the cell cycle, a reduction in DNA synthesis, and the induction of apoptosis .

Temporal Effects in Laboratory Settings

This compound has shown robust anti-tumor efficacy in MET-amplified gastric cancer xenograft models . More than 90% inhibition of Gab-1 phosphorylation was observed at 0.75 mg/kg

Dosage Effects in Animal Models

In animal models, oral administration of this compound showed strong dose-dependent anti-tumor effects in gastric cancer xenografts

Metabolic Pathways

It is known that this compound inhibits the MET receptor tyrosine kinase, which plays a central role in various cellular processes

Méthodes De Préparation

La synthèse de AMG-337 implique plusieurs étapes, y compris la formation d’intermédiaires clés et les réactions de couplage finales. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et non divulguées publiquement en détail. l’approche générale implique l’utilisation de techniques de synthèse organique avancées pour obtenir la structure moléculaire souhaitée .

Analyse Des Réactions Chimiques

AMG-337 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec le récepteur MET. Le composé inhibe la phosphorylation de MET et des effecteurs en aval, ce qui entraîne l’inhibition de la prolifération cellulaire dépendante de MET et l’induction de l’apoptose. Les réactifs et conditions courants utilisés dans ces réactions comprennent les inhibiteurs ATP-compétitifs et les conditions spécifiques de l’essai de kinase .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans la recherche sur le cancer. Il a montré une activité significative dans les modèles tumoraux dépendants de MET, in vitro et in vivo. Le composé a été évalué dans des essais cliniques pour son efficacité dans le traitement des tumeurs solides avancées, en particulier celles présentant une amplification de MET. La capacité d’this compound à inhiber les voies de signalisation MET en fait un outil précieux en biologie du cancer et en développement thérapeutique .

Applications De Recherche Scientifique

AMG-337 has been extensively studied for its applications in cancer research. It has shown significant activity in MET-dependent tumor models, both in vitro and in vivo. The compound has been evaluated in clinical trials for its efficacy in treating advanced solid tumors, particularly those with MET amplification. This compound’s ability to inhibit MET signaling pathways makes it a valuable tool in cancer biology and therapeutic development .

Comparaison Avec Des Composés Similaires

AMG-337 est unique en raison de sa forte sélectivité et de sa puissance en tant qu’inhibiteur de MET. Des composés similaires comprennent d’autres inhibiteurs de MET tels que le crizotinib, le cabozantinib et le tivantinib. Ces composés ciblent également le récepteur MET mais peuvent avoir des profils de sélectivité et des applications cliniques différents. La spécificité d’this compound pour MET en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Activité Biologique

AMG-337 is a highly selective small-molecule inhibitor of the MET receptor tyrosine kinase, which plays a crucial role in various cellular processes, including growth, survival, and invasion. This compound has garnered attention for its potential therapeutic applications in treating MET-dependent tumors, particularly in gastric and gastroesophageal junction cancers. This article explores the biological activity of this compound, summarizing its mechanism of action, preclinical and clinical findings, and associated case studies.

This compound functions as an ATP-competitive inhibitor of the MET receptor. Its inhibitory action leads to the disruption of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. In preclinical studies, this compound demonstrated significant inhibition of MET phosphorylation and downstream signaling in MET-amplified tumor cell lines, suggesting a direct correlation between MET amplification and sensitivity to this drug .

In Vitro Activity

In a comprehensive screening involving 260 tumor cell lines, this compound was found to exhibit potent activity primarily in cell lines with high-level focal MET amplification (greater than 12 copies). For instance, one study reported that only two out of 260 cell lines were sensitive to a closely related analogue of this compound due to MET amplification . Furthermore, pharmacodynamic assays indicated that doses as low as 0.75 mg/kg could achieve over 90% inhibition of Gab-1 phosphorylation in xenograft models .

In Vivo Activity

In vivo studies revealed that this compound effectively reduced tumor growth in MET-dependent xenograft models. The compound's efficacy was notably linked to the presence of MET amplification, underscoring its potential as a targeted therapy for specific cancer types .

Phase I Trials

The first-in-human study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. A total of 111 patients participated, with a maximum tolerated dose (MTD) established at 300 mg once daily. The study reported an objective response rate (ORR) of 9.9% across all patients but noted a significantly higher ORR of 29.6% among those with MET-amplified tumors . Common adverse events included headache (63%), nausea (31%), and fatigue .

Phase II Trials

A multicenter phase II study focused on patients with MET-amplified gastric/gastroesophageal junction adenocarcinoma. Among 60 enrolled patients, the ORR was found to be 18%, with eight partial responses observed. Notably, no responses were recorded in patients with MET-amplified non-small-cell lung cancer . The median progression-free survival (PFS) was reported at 3.4 months, while overall survival (OS) averaged 7.9 months . Adverse events were frequent, with 71% experiencing grade ≥3 adverse effects.

Case Studies

Several case studies have highlighted the rapid response rates associated with this compound treatment in specific patient populations:

- Gastric and Esophageal Cancers : In a cohort of 13 patients with MET-amplified gastric and esophageal cancers, an impressive response rate of 62% was observed within four weeks of treatment initiation .

- Heavily Pretreated Patients : Another study indicated that heavily pretreated patients with advanced stage MET-amplified tumors demonstrated significant responses to this compound therapy, reinforcing its potential utility in challenging cases .

Summary Table of Key Findings

| Study Type | Patient Population | Objective Response Rate | Median PFS | Median OS | Common Adverse Events |

|---|---|---|---|---|---|

| Phase I | Advanced solid tumors | 9.9% | Not specified | Not specified | Headache (63%), Nausea (31%) |

| Phase II | MET-amplified G/GEJ/E adenocarcinoma | 18% | 3.4 months | 7.9 months | Headache (60%), Nausea (38%) |

| Case Study | MET-amplified gastric/esophageal cancers | 62% | Rapid response | Not specified | Not specified |

Propriétés

IUPAC Name |

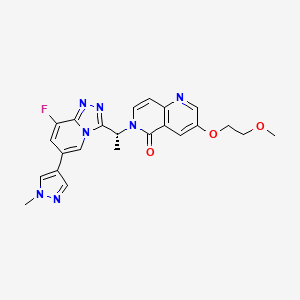

6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHXUGDWKAIASB-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173699-31-4 | |

| Record name | AMG-337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173699314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-337 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-337 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08WG8S0L8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.